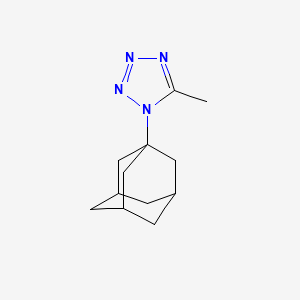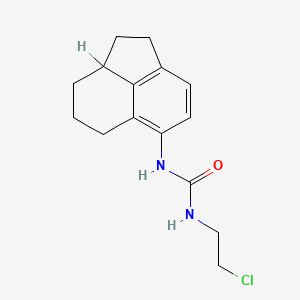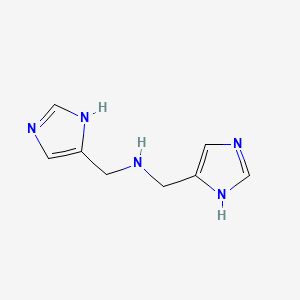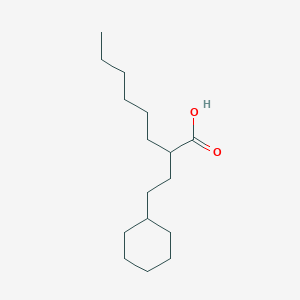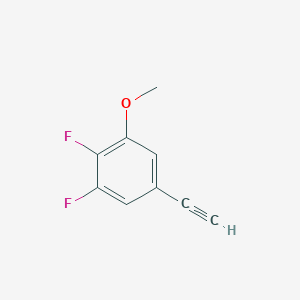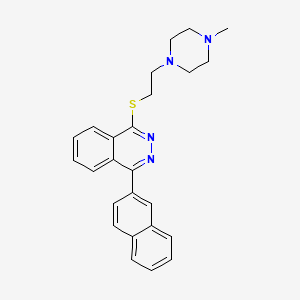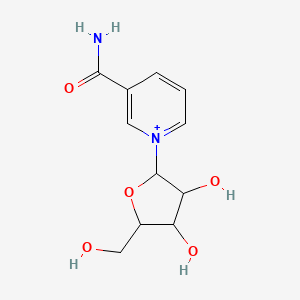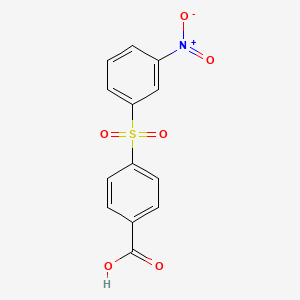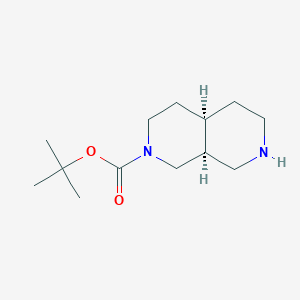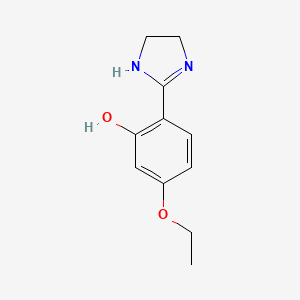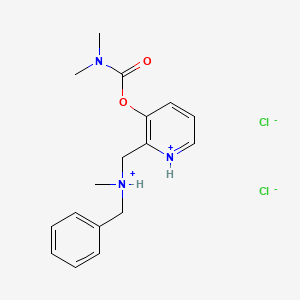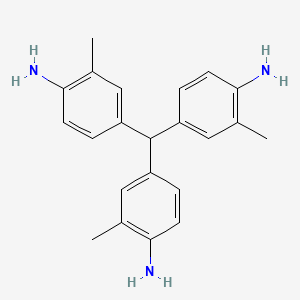![molecular formula C12H17N4O2PS B12814451 N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide CAS No. 4411-74-9](/img/structure/B12814451.png)
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide is a complex organic compound with significant interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide typically involves the reaction of aziridine with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Aziridine, benzenesulfonyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at low temperatures (0-5°C) to control the reactivity of aziridine.
Procedure: Aziridine is added dropwise to a solution of benzenesulfonyl chloride and triethylamine in an appropriate solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphanylidene group, altering its electronic properties and reactivity.
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, tetrahydrofuran.
Major Products
The major products formed from these reactions include various substituted aziridines, sulfonamides, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide involves its interaction with biological molecules such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites in these molecules, leading to cross-linking and disruption of normal cellular functions. This property is particularly useful in anticancer and antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring, used in similar synthetic applications.
Benzenesulfonamide: A compound with a sulfonamide group attached to a benzene ring, known for its antimicrobial properties.
Phosphanylidene Compounds: Compounds containing a phosphanylidene group, used in various chemical reactions and applications.
Uniqueness
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide is unique due to its combination of aziridine rings and a phosphanylidene group, providing a versatile platform for chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with biological molecules makes it a valuable compound in research and industry .
Propiedades
Número CAS |
4411-74-9 |
|---|---|
Fórmula molecular |
C12H17N4O2PS |
Peso molecular |
312.33 g/mol |
Nombre IUPAC |
N-[tris(aziridin-1-yl)-λ5-phosphanylidene]benzenesulfonamide |
InChI |
InChI=1S/C12H17N4O2PS/c17-20(18,12-4-2-1-3-5-12)13-19(14-6-7-14,15-8-9-15)16-10-11-16/h1-5H,6-11H2 |
Clave InChI |
OPQHJGQMFBRRKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=NS(=O)(=O)C2=CC=CC=C2)(N3CC3)N4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


